Bienvenue dans la boutique en ligne BenchChem!

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Medicinal chemistry Chemical biology Structure-property relationships

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 304003-68-7) is a synthetic heterocyclic compound belonging to the benzothiazole-acetamide class, with a molecular formula of C13H10BrN3O3S and a molecular weight of 368.21 g/mol. It features a 6-bromo-substituted 1,3-benzothiazole core linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety.

Molecular Formula C13H10BrN3O3S
Molecular Weight 368.21
CAS No. 304003-68-7
Cat. No. B2875396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS304003-68-7
Molecular FormulaC13H10BrN3O3S
Molecular Weight368.21
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C13H10BrN3O3S/c14-7-1-2-8-9(5-7)21-13(15-8)16-10(18)6-17-11(19)3-4-12(17)20/h1-2,5H,3-4,6H2,(H,15,16,18)
InChIKeyCXWHRDHONJXUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 304003-68-7): Chemical Identity and Structural Class for Targeted Procurement


N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 304003-68-7) is a synthetic heterocyclic compound belonging to the benzothiazole-acetamide class, with a molecular formula of C13H10BrN3O3S and a molecular weight of 368.21 g/mol . It features a 6-bromo-substituted 1,3-benzothiazole core linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety. This dual-functional architecture combines the electron-withdrawing bromine atom at the 6-position of the benzothiazole ring—a feature documented to participate in halogen bonding interactions in 6-substituted benzothiazole crystal structures [1]—with a succinimide group that confers electrophilic acylating reactivity analogous to N-hydroxysuccinimide (NHS) esters [2]. The compound is primarily distributed through specialty chemical suppliers for research use.

Why N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide Cannot Be Replaced by Its Closest In-Class Analogs


Substituting 304003-68-7 with a closely related benzothiazole-acetamide analog introduces at least one critical functional deficit. The non-halogenated analog N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 476308-57-3, MW 289.31) lacks the 6-bromo substituent entirely, eliminating halogen bonding capacity that has been structurally characterized in 6-halogenated benzothiazole systems [1]. The simpler analog N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (CAS 16628-26-5, MW 271.13) retains the bromine but is missing the entire succinimide (2,5-dioxopyrrolidin-1-yl) group, forfeiting the electrophilic acylation reactivity that the succinimide ring provides for bioconjugation and peptide coupling applications [2]. The chloro analog (6-Cl instead of 6-Br) presents weaker halogen bonding potential, as bromine's larger polarizable surface area produces stronger σ-hole interactions compared to chlorine in benzothiazole scaffolds [1]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation of 6-Bromo vs Non-Halogenated Benzothiazole-Succinimide Analogs

The target compound (CAS 304003-68-7) possesses a molecular weight of 368.21 g/mol and 22 heavy atoms, driven by the 6-bromo substituent (atomic mass ~79.9 Da). In contrast, the non-halogenated analog N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 476308-57-3) has a molecular weight of 289.31 g/mol with 20 heavy atoms, a difference of 78.9 Da corresponding exactly to the replacement of Br with H . This mass increment is consequential for mass spectrometry-based detection, where the characteristic bromine isotopic signature (approximately 1:1 ratio of 79Br to 81Br) provides a unique identification fingerprint absent in the non-halogenated analog.

Medicinal chemistry Chemical biology Structure-property relationships

Succinimide-Driven Hydrogen Bond Acceptor Capacity Compared to Non-Succinimide Benzothiazole Analogs

The target compound incorporates a 2,5-dioxopyrrolidin-1-yl (succinimide) group that contributes additional hydrogen bond acceptor (HBA) capacity. A structurally annotated analog, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 868368-49-4), which shares the identical succinimide-acetamide-benzothiazole architecture, has a computed HBA count of 6 and a topological polar surface area (TPSA) of 117 Ų [1]. By comparison, the simpler analog N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (CAS 16628-26-5, MW 271.13), which lacks the succinimide group, has only 3 hydrogen bond acceptors and a lower HBD count of 1 . The additional three HBA sites in the succinimide-containing compound arise from the two carbonyl oxygens and the imide nitrogen within the pyrrolidine-2,5-dione ring.

Bioconjugation Peptide coupling Medicinal chemistry

Halogen Bonding Potential of 6-Bromo-Benzothiazole Motif vs 6-Chloro and Non-Halogenated Analogs

X-ray crystallographic and DFT studies on 6,7-disubstituted 1,3-benzothiazoles have demonstrated that bromine at the 6-position participates in C-Br···O/N halogen bonds and Br···Br interactions in the solid state [1]. These halogen bonds, while characterized as weak and predominantly electrostatic in origin, provide directional intermolecular interactions that are not available with the non-halogenated analog (CAS 476308-57-3). The chloro analog (6-Cl) would be expected to form weaker halogen bonds due to chlorine's lower polarizability and smaller σ-hole magnitude compared to bromine; computational studies on thione-Br₂ systems have quantified S···Br halogen bond strengths at approximately -104 to -116 kJ mol⁻¹ with normalized Br-S distances (RBrS) of 0.63-0.64 [2], providing a class-level benchmark for bromine's halogen bonding capacity in sulfur-containing heterocycles.

Crystal engineering Molecular recognition Structure-based drug design

Succinimide Pharmacophore: Documented Broad-Spectrum Biological Activity vs Simple Acetamide Analogs

The succinimide (pyrrolidine-2,5-dione) moiety present in the target compound is a privileged pharmacophore with extensively documented biological activities. A comprehensive review of succinimide derivatives in Bioorganic Chemistry (2021) catalogues their activities as anticonvulsant, anti-inflammatory, antitumor, antimicrobial, and antiviral agents, as well as 5-HT receptor ligands and enzyme inhibitors [1]. This broad pharmacological profile is structurally enabled by the cyclic imide's capacity for hydrogen bonding, electrophilic reactivity, and metabolic stability. In contrast, the simpler N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (CAS 16628-26-5), which contains only a terminal acetyl group instead of the succinimide, has a substantially narrower reported activity profile, primarily as a synthetic intermediate without documented direct biological activity .

Drug discovery Enzyme inhibition Pharmacological screening

High-Value Research and Industrial Application Scenarios for N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide


Bioconjugation and Chemical Probe Synthesis Leveraging Succinimide NHS Ester-Like Reactivity

The 2,5-dioxopyrrolidin-1-yl (succinimide) moiety in 304003-68-7 provides electrophilic acylating reactivity analogous to N-hydroxysuccinimide (NHS) esters, enabling covalent conjugation to primary amine-containing biomolecules (e.g., lysine residues, amino-termini of peptides) under mild aqueous conditions (pH 7.0-9.0) [1]. This reactivity is supported by structural annotation of the closely related scaffold CAS 868368-49-4, which explicitly notes its utility in peptide coupling and bioconjugation applications [1]. The 6-bromo substituent simultaneously provides a heavy atom label for mass spectrometry tracking and potential halogen bonding interactions with target proteins [2]. This dual functionality—covalent conjugation plus analytical traceability—makes the compound suitable for chemical probe development, activity-based protein profiling (ABPP), and targeted covalent inhibitor design, where the non-halogenated analog (CAS 476308-57-3) would lack the bromine label and the simpler acetamide analog (CAS 16628-26-5) would lack the conjugation handle entirely.

Crystal Engineering and Supramolecular Chemistry Exploiting 6-Bromo Halogen Bonding

X-ray crystallographic evidence on 6-substituted benzothiazoles confirms that bromine at the 6-position forms directional C-Br···O/N halogen bonds in the solid state [1]. The target compound can serve as a halogen bond donor building block for co-crystal design with electron-rich acceptors (e.g., pyridine N-oxides, carbonyl oxygens, or halide anions). The succinimide carbonyl groups additionally provide hydrogen bond acceptor sites, creating a multi-modal supramolecular synthon. The non-halogenated analog (CAS 476308-57-3) cannot participate in halogen bonding, while the chloro analog would provide weaker and less directional interactions. Research groups engaged in crystal engineering, metal-organic framework (MOF) linker design, or halogen-bond-driven molecular recognition should prioritize the 6-bromo variant for these applications.

Mass Spectrometry-Based Metabolomics and Pharmacokinetic Studies Requiring Bromine Isotopic Signature

The characteristic 1:1 isotopic doublet of bromine (79Br: 50.69%, 81Br: 49.31%) provides an unambiguous mass spectrometry fingerprint that distinguishes the target compound from non-halogenated or chloro-substituted analogs [1]. This isotopic signature enables confident compound tracking in complex biological matrices (cell lysates, plasma, tissue homogenates) without requiring radiolabeling. The molecular weight difference of 78.9 Da between 304003-68-7 (MW 368.21) and its non-halogenated analog (MW 289.31) also ensures chromatographic separation under standard reverse-phase conditions [1] [2]. Procurement of the 6-bromo variant is mandatory for studies where unambiguous mass spectrometric identification is critical, as the non-halogenated analog generates only a single monoisotopic peak that could be confused with isobaric matrix interferences.

Fragment-Based and Phenotypic Screening Libraries Seeking Privileged Succinimide Pharmacophores

The succinimide scaffold is recognized as a privileged pharmacophore with documented activities across at least seven therapeutic categories, including anticonvulsant, anti-inflammatory, antitumor, antimicrobial, antiviral, and 5-HT receptor modulation [1]. Incorporation of 304003-68-7 into screening libraries provides access to this pharmacophore space while the 6-bromo substituent adds molecular recognition features (halogen bonding) and synthetic tractability (Suzuki-Miyaura cross-coupling handle for downstream derivatization). The compound thus serves dual roles as both a primary screening hit candidate and a synthetic building block for hit-to-lead optimization. Compared to procuring the simpler N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (CAS 16628-26-5), which lacks the biologically validated succinimide moiety, the target compound offers substantially broader screening utility as supported by the extensive succinimide SAR literature [1].

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.